![molecular formula C22H24N4O3S B2504428 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1089991-48-9](/img/structure/B2504428.png)
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound based on recent research findings, case studies, and data analysis.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Imidazo[1,2-a]pyridine : A heterocyclic aromatic compound known for its diverse biological activities.
- Piperidine : A six-membered ring containing nitrogen, often associated with pharmacological properties.
- Sulfonamide Group : Known for its antibacterial properties.
The molecular formula for this compound is C21H24N4O2S with a molecular weight of approximately 396.51 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antitumor properties. For instance, a related compound demonstrated potent antiproliferative activity against HeLa cells, with mechanisms involving tubulin polymerization inhibition similar to colchicine. This suggests that the imidazo[1,2-a]pyridine scaffold could be a promising candidate for developing new anticancer agents .
Antimicrobial Properties
Research has shown that imidazo[1,2-a]pyridine derivatives possess antimicrobial activities. In particular, compounds similar to this compound have been evaluated against Mycobacterium tuberculosis. Compounds within this class exhibited minimum inhibitory concentrations (MICs) as low as 0.10–0.19 μM against the H37Rv strain and showed effectiveness against multidrug-resistant strains .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds in this class. For example:
- Absorption : High oral bioavailability has been reported.
- Distribution : Effective tissue penetration was observed in animal models.
- Metabolism : Metabolites were identified with potential therapeutic effects.
Toxicological assessments are ongoing to determine the safety profile of these compounds in vivo.
Study on Antituberculosis Activity
In a study focusing on anti-tuberculosis agents, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives. Among these, specific compounds demonstrated excellent activity against both drug-sensitive and resistant strains of M. tuberculosis. The lead compounds showed MIC values significantly lower than those of existing treatments .
Evaluation of Anticancer Properties
A separate investigation into the anticancer properties of imidazo[1,2-a]pyridine derivatives revealed that certain modifications to the structure enhanced their efficacy against various cancer cell lines. The study highlighted the importance of structural optimization in enhancing biological activity .
Data Tables
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core, which is known for its biological activity. The molecular formula is C22H24N4O3S, and it possesses unique functional groups that contribute to its pharmacological properties.
Neurodegenerative Diseases
Research indicates that this compound may play a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to interact with nuclear receptors involved in neuroprotection and neurogenesis. In particular, studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can modulate the activity of nuclear receptor Nurr1 (NR4A2), which is implicated in the regulation of neuroinflammation and neuronal survival .
Cancer Treatment
The compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. It has been reported to inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies have shown that it effectively reduces the viability of breast cancer cells by targeting specific signaling pathways associated with cancer progression .
Inflammatory Diseases
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate immune responses and reduce pro-inflammatory cytokine production makes it a candidate for further development in anti-inflammatory therapies .
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress, researchers found that treatment with this compound significantly improved cell viability compared to untreated controls. The mechanism was attributed to the compound's ability to enhance antioxidant defenses and inhibit apoptotic pathways .
Case Study 2: Anti-Cancer Activity
A series of experiments conducted on human breast cancer cell lines demonstrated that this compound could induce apoptosis via the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 following treatment with the compound .
Data Tables
The following tables summarize key findings from recent studies involving this compound.
Propriétés
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22(23-16-20-17-25-12-5-4-8-21(25)24-20)19-9-13-26(14-10-19)30(28,29)15-11-18-6-2-1-3-7-18/h1-8,11-12,15,17,19H,9-10,13-14,16H2,(H,23,27)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUZJXYJZHPZIH-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN3C=CC=CC3=N2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NCC2=CN3C=CC=CC3=N2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.